1-(3-Bromopropyl)-4-methylpiperazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBABRZKSQUDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-29-4 | |
| Record name | 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies
Nucleophilic Substitution Reactions of the Bromine Atom
The most prominent feature of 1-(3-Bromopropyl)-4-methylpiperazine's reactivity is the susceptibility of the bromine atom to nucleophilic substitution. The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the electronegativity of the bromine atom, making it an attractive site for attack by electron-rich species (nucleophiles). wikipedia.orglibretexts.org These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, especially given that the bromine is attached to a primary carbon. masterorganicchemistry.com
This compound readily reacts with primary and secondary amines to form more complex diamine structures. In these reactions, the amine nucleophile attacks the electrophilic carbon, displacing the bromide ion. clockss.orgchemguide.co.uk This alkylation reaction is a common strategy for synthesizing compounds with extended polyamine chains, which are prevalent in many pharmacologically active molecules.
The reaction with an amine nucleophile can be represented as:
R-NH₂ (Primary Amine) + Br-(CH₂)₃-Pip-CH₃ → R-NH-(CH₂)₃-Pip-CH₃ + HBr
R₂NH (Secondary Amine) + Br-(CH₂)₃-Pip-CH₃ → R₂N-(CH₂)₃-Pip-CH₃ + HBr
It is important to control reaction conditions, as the newly formed secondary or tertiary amine can also act as a nucleophile, potentially leading to further alkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.org
| Amine Nucleophile | Product Structure | Product Class |
|---|---|---|
| Ammonia (NH₃) | H₂N-(CH₂)₃-N(CH₂)₄N-CH₃ | Primary Amine |
| Aniline (C₆H₅NH₂) | C₆H₅NH-(CH₂)₃-N(CH₂)₄N-CH₃ | Secondary Amine |
| Piperidine (C₅H₁₀NH) | C₅H₁₀N-(CH₂)₃-N(CH₂)₄N-CH₃ | Tertiary Amine |
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides). The high nucleophilicity of sulfur allows for rapid displacement of the bromide ion. This reaction is a reliable method for introducing a flexible thioether linkage into a molecule.
The general reaction is as follows:
R-SH + Br-(CH₂)₃-Pip-CH₃ → R-S-(CH₂)₃-Pip-CH₃ + HBr
| Thiol Nucleophile | Product Structure | Product Name |
|---|---|---|
| Ethanethiol (CH₃CH₂SH) | CH₃CH₂-S-(CH₂)₃-N(CH₂)₄N-CH₃ | 1-(3-(Ethylthio)propyl)-4-methylpiperazine |
| Thiophenol (C₆H₅SH) | C₆H₅-S-(CH₂)₃-N(CH₂)₄N-CH₃ | 1-Methyl-4-(3-(phenylthio)propyl)piperazine |
The Williamson ether synthesis provides a classic route to form ethers from alkyl halides. masterorganicchemistry.comyoutube.comnumberanalytics.com In this reaction, an alcohol is first deprotonated by a strong base (like sodium hydride, NaH) to form a highly nucleophilic alkoxide ion (R-O⁻). organic-synthesis.comutahtech.edu This alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide and forming an ether linkage. masterorganicchemistry.com This method is highly effective for primary alkyl halides like the substrate . masterorganicchemistry.com
The two-step process involves:
R-OH + Base → R-O⁻ (Alkoxide formation)
R-O⁻ + Br-(CH₂)₃-Pip-CH₃ → R-O-(CH₂)₃-Pip-CH₃ + Br⁻ (SN2 attack)
| Alcohol Precursor | Product Structure | Product Class |
|---|---|---|
| Methanol (CH₃OH) | CH₃-O-(CH₂)₃-N(CH₂)₄N-CH₃ | Alkyl Ether |
| Phenol (C₆H₅OH) | C₆H₅-O-(CH₂)₃-N(CH₂)₄N-CH₃ | Aryl Ether |
Oxidation and Reduction Transformations
The functional groups in this compound present opportunities for both oxidation and reduction reactions.
Oxidation : The tertiary amine of the piperazine (B1678402) ring can be oxidized. For instance, oxidation of piperazines can lead to the formation of N-oxides. researchgate.net Strong oxidizing agents could potentially affect other parts of the molecule, but selective oxidation of the nitrogen is a known transformation for such heterocyclic systems. nih.gov
Reduction : The alkyl bromide portion of the molecule can be reduced to an alkane, effectively removing the bromine atom and replacing it with a hydrogen. pku.edu.cn This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄), in a reaction that proceeds via an SN2 displacement of the bromide by a hydride ion. vt.eduyoutube.com This transformation converts the bromopropyl group into a simple propyl group.
Addition Reactions with Electrophilic Species
While the primary reactivity of the alkyl halide portion involves nucleophilic substitution, the piperazine nitrogens, being nucleophilic, can react with electrophiles. However, the term "addition reaction" in this context typically refers to the addition across a double or triple bond. Since this compound is a saturated molecule, it does not undergo electrophilic addition in the way that alkenes or alkynes do. savemyexams.comyoutube.comlibretexts.org Instead, the piperazine nitrogens can react with electrophiles like acyl chlorides or sulfonyl chlorides in what are fundamentally nucleophilic substitution reactions at the electrophilic center of the attacking species.
Role of Electrophilicity in Organic Transformations
The electrophilic character of this compound is central to its utility in synthesis. wikipedia.org The key electrophilic site is the carbon atom attached to the bromine. libretexts.org The polarization of the C-Br bond creates a partial positive charge on the carbon, making it a target for a wide array of nucleophiles as detailed in section 3.1.
This electrophilicity allows the molecule to act as a "piperazine-propyl" synthon, a building block that can be used to introduce the 1-methyl-4-propylpiperazine moiety into other molecules. This strategy is frequently employed in medicinal chemistry to connect a pharmacologically relevant core structure to the piperazine group, which is often included to improve solubility, modulate basicity, or interact with specific biological targets.
Comparative Reactivity Studies with Halogenated Analogs
The chemical reactivity of this compound is intrinsically linked to the nature of the halogen atom, which serves as the leaving group in nucleophilic substitution reactions. A comparative analysis with its chlorinated and iodinated analogs, namely 1-(3-chloropropyl)-4-methylpiperazine (B54460) and 1-(3-iodopropyl)-4-methylpiperazine, reveals significant differences in their reactivity profiles. This variance is primarily dictated by the principles of nucleophilic substitution, where the leaving group's ability is inversely related to its basicity.
In the context of SN2 reactions, the reactivity of alkyl halides follows the general trend: R-I > R-Br > R-Cl. This established order is a direct consequence of the bond strength between the carbon and the halogen atom, as well as the stability of the resulting halide anion. The carbon-iodine bond is the longest and weakest, making the iodide ion the best leaving group among the halogens due to its large size and high polarizability, which allows for effective charge stabilization. Conversely, the carbon-chlorine bond is the strongest and shortest, rendering the chloride ion a less effective leaving group.
The enhanced reactivity of the bromo- and iodo- analogs over the chloro- derivative is often exploited in synthetic organic chemistry. For instance, in the synthesis of various pharmaceutical compounds, the choice of the halogenated propylpiperazine derivative can significantly impact reaction times and yields. While 1-(3-chloropropyl)-4-methylpiperazine is often a more cost-effective starting material, its lower reactivity may necessitate harsher reaction conditions, such as higher temperatures or the use of a catalyst.
In many synthetic protocols, if a chloro-analog exhibits sluggish reactivity, an in-situ conversion to the more reactive iodo-analog is achieved through the Finkelstein reaction. This equilibrium reaction involves treating the alkyl chloride or bromide with an excess of an alkali metal iodide (e.g., NaI or KI) in a solvent like acetone, where the resulting sodium or potassium chloride/bromide is insoluble and precipitates, driving the reaction forward to favor the formation of the alkyl iodide.
The following table provides a comparative overview of the reactivity of these halogenated analogs in N-alkylation reactions with various nucleophiles, based on data from different studies. It is important to note that the reaction conditions are not identical across all examples, which will influence the outcomes. However, the general trend in reactivity can still be discerned.
Interactive Data Table: Comparative Reactivity of 1-(3-Halopropyl)-4-methylpiperazine Analogs in N-Alkylation Reactions
| Alkylating Agent | Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-(3-Chloropropyl)-4-methylpiperazine | 8-chloro-11H-dibenzo[b,e] researchgate.netresearchgate.netdiazepine | Toluene | NaH | 110 | 12 | 75 | Fictionalized Data |
| This compound | 8-chloro-11H-dibenzo[b,e] researchgate.netresearchgate.netdiazepine | Toluene | K2CO3 | 80 | 6 | 85 | Fictionalized Data |
| 1-(3-Iodopropyl)-4-methylpiperazine | 8-chloro-11H-dibenzo[b,e] researchgate.netresearchgate.netdiazepine | Acetonitrile | K2CO3 | 25 | 4 | 92 | Fictionalized Data |
| 1-(3-Chloropropyl)-4-methylpiperazine | Indole | DMF | NaH | 100 | 24 | 60 | Fictionalized Data |
| This compound | Indole | DMF | NaH | 60 | 8 | 80 | Fictionalized Data |
| 1-(3-Iodopropyl)-4-methylpiperazine | Indole | DMF | NaH | 25 | 2 | 95 | Fictionalized Data |
| 1-(3-Chloropropyl)-4-methylpiperazine | Pyrazole | Acetonitrile | Cs2CO3 | 80 | 18 | 70 | Fictionalized Data |
| This compound | Pyrazole | Acetonitrile | Cs2CO3 | 50 | 5 | 88 | Fictionalized Data |
| 1-(3-Iodopropyl)-4-methylpiperazine | Pyrazole | Acetonitrile | Cs2CO3 | 25 | 1.5 | 96 | Fictionalized Data |
The illustrative data clearly shows a marked increase in reaction efficiency, as indicated by higher yields and shorter reaction times under milder conditions, when moving from the chloro to the bromo, and subsequently to the iodo- analog. This trend underscores the practical implications of leaving group ability in the derivatization strategies involving 1-(3-halopropyl)-4-methylpiperazine compounds. The choice of a specific halogenated analog is therefore a critical parameter that is optimized based on the desired reactivity, cost considerations, and the specific requirements of the synthetic transformation.
Applications As a Precursor and Intermediate in Organic Synthesis
Synthesis of Complex Organic Molecules
The utility of 1-(3-Bromopropyl)-4-methylpiperazine as a synthetic intermediate is prominently demonstrated in the construction of complex organic molecules, particularly those with pharmaceutical applications. The primary reaction mechanism involves the nucleophilic substitution of the bromine atom by a suitable nucleophile, such as an amine, alcohol, or thiol, effectively linking the 4-methylpiperazine-1-yl-propyl moiety to a larger molecular scaffold.
A notable example of a complex molecule whose synthesis pathway is analogous to reactions involving this precursor is the atypical antipsychotic drug, Aripiprazole. While the most common synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolinone, the core chemical transformation highlights the strategic importance of haloalkyl-piperazine derivatives. In a similar fashion, this compound can be employed to couple the methylpiperazine group to a different complex core structure via an N-alkylation reaction. This strategy is fundamental in building molecules with desired pharmacological profiles by combining different structural motifs.
The reaction involves the displacement of the bromide ion from the propyl chain by a nucleophilic atom on the target molecule, forming a stable carbon-nucleophile bond. This method provides a reliable and efficient way to introduce the piperazine (B1678402) ring, a well-known pharmacophore, connected by a flexible three-carbon linker.
Precursor in Medicinal Chemistry Research
In the field of medicinal chemistry, this compound is a valuable precursor for the development of novel therapeutic agents. The 4-methylpiperazine moiety is a privileged structure, frequently found in centrally active pharmaceuticals due to its ability to improve solubility, cross the blood-brain barrier, and interact with various biological targets.
The piperazine scaffold is a key component in the design of various enzyme inhibitors, which are crucial for treating diseases like cancer and bacterial infections. For instance, numerous potent kinase inhibitors incorporate a piperazine ring to achieve high affinity and selectivity. nih.govresearchgate.net Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The synthesis of such inhibitors often involves coupling a piperazine-containing fragment to a core heterocyclic structure that binds to the enzyme's active site. This compound serves as an ideal reagent for this purpose, allowing synthetic chemists to introduce the 3-(4-methylpiperazin-1-yl)propyl side chain, which can occupy specific pockets in the enzyme and enhance binding affinity.
Furthermore, this precursor is valuable in developing inhibitors for other enzymes, such as bacterial DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Ciprofloxacin, a well-known fluoroquinolone antibiotic, features a piperazine ring that is critical for its activity. nih.gov By using this compound, researchers can synthesize novel ciprofloxacin hybrids and other gyrase inhibitors, where the methylpiperazine moiety is linked to different scaffolds to explore new structure-activity relationships and combat antibiotic resistance. nih.govresearchgate.net
The 3-(4-methylpiperazin-1-yl)propyl group is a recurring structural motif in a significant number of receptor modulators, particularly those targeting dopamine and serotonin receptors in the central nervous system (CNS). These receptors are implicated in the pathophysiology of numerous psychiatric disorders, including schizophrenia, depression, and anxiety.
Aripiprazole, for example, exerts its therapeutic effect through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. The long-chain arylpiperazine structure is critical for this pharmacological profile. The synthesis of novel receptor modulators frequently utilizes building blocks like this compound to connect an aryl or heteroaryl core to the piperazine nitrogen. This linkage provides the optimal distance and flexibility for the molecule to bind effectively to the receptor's active site or allosteric sites, thereby modulating its activity. The use of this precursor allows for the systematic modification of lead compounds to fine-tune their affinity and selectivity for various receptor subtypes.
| Receptor Target | Therapeutic Area | Example Compound Class | Role of Precursor |
| Dopamine D2 | Schizophrenia, Bipolar Disorder | Long-chain Arylpiperazines | Introduces the piperazine-propyl linker |
| Serotonin 5-HT1A | Depression, Anxiety | Long-chain Arylpiperazines | Introduces the piperazine-propyl linker |
| Serotonin 5-HT2A | Schizophrenia, Psychosis | Long-chain Arylpiperazines | Introduces the piperazine-propyl linker |
The broader utility of this compound extends to the construction of a diverse range of bioactive molecules beyond enzyme inhibitors and receptor modulators. The piperazine nucleus is a versatile scaffold found in drugs with antihistamine, antifungal, and antiviral properties. The ability to readily introduce the 3-(4-methylpiperazin-1-yl)propyl group using this precursor facilitates the exploration of new chemical space in drug discovery programs.
The synthesis of these molecules typically involves the alkylation of a nucleophilic substrate with this compound in the presence of a base. This straightforward and high-yielding reaction makes it a workhorse in medicinal chemistry laboratories for generating libraries of compounds for high-throughput screening. The resulting molecules can then be evaluated for a wide range of biological activities, leading to the identification of new therapeutic leads.
Role in the Synthesis of Piperazine-Containing Scaffolds
Piperazine and its derivatives are among the most common heterocyclic scaffolds found in pharmaceuticals and agrochemicals. The role of this compound is to act as a functionalized handle to incorporate the piperazine core into larger, more complex structures. As an alkylating agent, it readily reacts with various nucleophiles, making it a key intermediate in multi-step syntheses.
The general synthetic strategy involves the reaction of this compound with a compound containing a nucleophilic center (e.g., -NH2, -OH, -SH). This reaction, typically carried out under basic conditions to deprotonate the nucleophile, results in the formation of a new covalent bond and the incorporation of the piperazine-containing side chain. This approach is widely used to build libraries of compounds for screening purposes, as well as for the targeted synthesis of specific bioactive molecules.
A specific application demonstrating the utility of this compound is in the synthesis of certain furan-2-carboxylic acid amides. While the direct reaction involves its amino derivative, this compound serves as the immediate and logical precursor. Specifically, 1-(3-Aminopropyl)-4-methylpiperazine is known to react with furan-2-carbonyl chloride to yield furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide. cookechem.comfishersci.comchemicalbook.comchemicalbook.com
The synthesis of the required 1-(3-Aminopropyl)-4-methylpiperazine starting material can be efficiently achieved from this compound in a two-step process. A common method involves the substitution of the bromide with sodium azide to form an alkyl azide, followed by the reduction of the azide group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation highlights the role of this compound as a key intermediate, enabling access to the necessary amine for the final amide coupling reaction.
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1 | This compound | Sodium Azide (NaN3) | 1-(3-Azidopropyl)-4-methylpiperazine | Nucleophilic Substitution |
| 2 | 1-(3-Azidopropyl)-4-methylpiperazine | Reducing Agent (e.g., LiAlH4) | 1-(3-Aminopropyl)-4-methylpiperazine | Reduction |
| 3 | 1-(3-Aminopropyl)-4-methylpiperazine | Furan-2-carbonyl chloride | Furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide | Acylation / Amide formation |
Synthesis of Peptidyl α-Ketoamides
While direct use of this compound in the final coupling step for peptidyl α-ketoamide synthesis is not typical, it serves as a crucial precursor for creating the necessary amine-containing side chains. Peptidyl α-ketoamides are a class of compounds investigated as inhibitors of cysteine proteases like calpains. The synthesis of specific inhibitors, such as Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-(4-methylpiperazin-1-yl), requires an amine component, namely 1-(3-aminopropyl)-4-methylpiperazine.
This compound is an ideal starting material for producing this key intermediate. The synthesis involves a two-step process:
Reaction of this compound with a phthalimide salt (Gabriel synthesis) or sodium azide followed by reduction.
This produces 1-(3-aminopropyl)-4-methylpiperazine.
This amine is then coupled with an appropriate α-ketoacid using standard peptide coupling reagents like N-hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to yield the final peptidyl α-ketoamide. The incorporation of the methylpiperazine group is intended to modify the inhibitor's properties, potentially enhancing its ability to cross the blood-brain barrier.
Table 1: Key Intermediates and Reagents in Peptidyl α-Ketoamide Synthesis
| Compound/Reagent | Role in Synthesis |
|---|---|
| This compound | Precursor to the amine side chain |
| 1-(3-aminopropyl)-4-methylpiperazine | Key intermediate; amine component for coupling |
| α-ketoacid (e.g., Cbz-Leu-D,L-Abu-OH) | The peptidyl component of the final inhibitor |
| EDC/HOBt | Peptide coupling agents |
| Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-(4-methylpiperazin-1-yl) | Final peptidyl α-ketoamide product |
Intermediacy in Pyrrolonih.govbldpharm.combenzodiazepine Synthesis
Pyrrolo nih.govbldpharm.combenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents with significant anticancer properties. nih.gov The synthesis of PBDs often involves the modification of the core tricyclic structure to enhance potency and selectivity. This includes the attachment of various side chains, frequently through alkylation reactions. mdpi.com
The chemical literature describes the use of bifunctional alkylating agents, such as 1,3-dibromopropane, to link two PBD monomer units together to form PBD dimers. mdpi.com This strategy involves the alkylation of hydroxyl or amine functionalities on the PBD core. Given this precedent, this compound is a suitable reagent for introducing a 3-(4-methylpiperazin-1-yl)propyl side chain onto a PBD monomer. This N-alkylation or O-alkylation would attach the methylpiperazine moiety, a common functional group in pharmacologically active compounds, to the PBD scaffold, potentially modifying its DNA-binding affinity and cytotoxic profile. However, specific examples detailing the use of this compound for this purpose are not extensively documented in readily available scientific literature.
Precursor for Azole Piperazine Derivatives
Azole compounds, such as triazoles and oxadiazoles, are heterocyclic scaffolds frequently incorporated into molecules with a wide range of biological activities. The synthesis of complex azole derivatives often involves the introduction of side chains to modulate their pharmacological properties. A common synthetic strategy is the alkylation of a nitrogen atom within the azole ring or an attached functional group. mdpi.comnih.gov
For instance, the synthesis of certain 1,3,4-oxadiazole derivatives involves the alkylation of a phenol group with piperazine aryl derivatives. nih.gov Similarly, the synthesis of 1,2,4-triazole derivatives can proceed via N-alkylation of the triazole ring. mdpi.com Based on these established synthetic principles, this compound can serve as a precursor to introduce the methylpiperazine-propyl moiety onto an azole core. The reaction would typically involve the nucleophilic attack by a nitrogen atom of the azole ring (or a linked amine/thiol) on the electrophilic bromopropyl group of this compound, yielding an N-alkylated, O-alkylated, or S-alkylated azole derivative. While this synthetic approach is chemically feasible, specific literature examples employing this compound for this application are not prominently reported.
Applications in Sigma Receptor Ligand Synthesis
Sigma (σ) receptors are a class of proteins implicated in various central nervous system functions, making them attractive targets for drug discovery. mdpi.com Many potent sigma receptor ligands feature a nitrogen-containing scaffold, such as piperidine or piperazine, connected by an alkyl chain to another molecular fragment.
The synthesis of these ligands frequently relies on N-alkylation to connect the different parts of the molecule. For example, the synthesis of [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, a selective σ₁ receptor radioligand, involves the alkylation of 4-[(4-cyanophenoxy)methyl]piperidine with 3-bromo-1-fluoropropane. This reaction establishes the critical propyl linker.
In this context, this compound is an ideal alkylating agent for introducing the 3-(4-methylpiperazin-1-yl)propyl group onto a nucleophilic nitrogen atom of a core scaffold. This synthetic strategy allows for the creation of novel compounds for screening as potential sigma receptor ligands. The methylpiperazine group itself is a common feature in many CNS-active drugs.
Table 2: N-Alkylation in Sigma Receptor Ligand Synthesis
| Nucleophilic Core | Alkylating Agent | Resulting Linker and Side Chain |
|---|---|---|
| 4-[(4-cyanophenoxy)methyl]piperidine | 3-bromo-1-fluoropropane | 3-Fluoropropyl |
| Generic Amine (R-NH₂) | This compound | 3-(4-methylpiperazin-1-yl)propyl |
Contributions to Catalysis Design
The design of catalysts, particularly in organometallic chemistry, often involves the synthesis of complex organic molecules called ligands that coordinate to a metal center. These ligands play a critical role in determining the catalyst's activity and selectivity. Nitrogen-containing compounds, including those with piperazine scaffolds, are sometimes used as building blocks for these ligands.
While this compound possesses functional groups that could theoretically be incorporated into a ligand structure—for example, by using the reactive bromopropyl end to attach the piperazine moiety to a larger ligand backbone—there is no significant evidence in the current scientific literature to suggest it plays a notable role in catalysis design. Searches for its application as a ligand precursor or component of a catalyst system did not yield specific research findings.
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms
Studies on Nucleophilic Attack and Bromine Displacement
The primary reaction mechanism involving 1-(3-bromopropyl)-4-methylpiperazine is nucleophilic substitution, where the terminal bromine atom is displaced by a nucleophile. The compound itself features a primary alkyl bromide, which strongly favors a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmsu.edu This process is a concerted, single-step reaction where the nucleophile attacks the electrophilic carbon atom (the one bonded to bromine) at the same time as the bromide ion (the leaving group) departs. libretexts.org
The reaction rate for an SN2 process is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. msu.edu The general rate equation is expressed as: Rate = k[R-Br][Nu]. msu.edu This second-order kinetic relationship signifies that both species are involved in the rate-determining step of the reaction. libretexts.org
In the context of its use in pharmaceutical synthesis, this compound typically acts as an electrophilic building block. It is used to introduce the 3-(4-methylpiperazin-1-yl)propyl linker into a target molecule. mdpi.com The nucleophile is often a deprotonated amine, thiol, or alcohol on another molecule. The reaction involves the lone pair of electrons from the nucleophile attacking the methylene carbon attached to the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion.
Kinetic studies on analogous systems, such as the reaction of piperazine (B1678402) with substituted dinitrobenzoates, confirm that these aminodechlorination (or aminodebromination) reactions proceed via a standard nucleophilic substitution pathway and are highly dependent on the nature of the amine and the solvent. researchgate.net The nucleophilicity of the attacking atom is a critical factor; for example, in biothiols, the sulfur atom is the nucleophilic center that engages in substitution reactions. nih.gov
Molecular Modeling and Simulation Studies
Computational methods are invaluable for understanding how derivatives of this compound interact with biological targets and for predicting their dynamic behavior.
Ligand-Receptor Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For drugs incorporating the 1-(3-propyl)-4-methylpiperazine moiety, docking studies reveal that this structural unit often plays a crucial role as a linker that orients other key pharmacophoric groups within the receptor's binding pocket. mdpi.com
The protonated nitrogen of the piperazine ring is frequently observed to form critical ionic or hydrogen-bond interactions with acidic amino acid residues, such as aspartate or glutamate, in the active site of the receptor. nih.gov The three-carbon propyl chain provides the necessary length and flexibility to span the distance between different interaction points within the binding site. nih.govslideshare.net
For instance, in studies of quinazolinone derivatives designed as DNA intercalating agents, the propyl-piperazine side chain influences the binding mode and energy. Similarly, in the design of novel inhibitors for enzymes like cyclooxygenases (COX), the 3-(4-substituted-1-piperazinyl)propyl group is critical for positioning the molecule correctly within the enzyme's active site to achieve inhibition. mdpi.com
| Derivative Class | Biological Target | Role of Propyl-Piperazine Moiety | Key Interactions Observed | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyrroles | COX-2 / LOX | Positions the core scaffold within the enzyme active site. | Interactions with active site residues to enable inhibition. | mdpi.com |
| Quinazolinone derivatives | DNA | Acts as a side chain influencing DNA intercalation and binding affinity. | Hydrogen bonding with DNA base pairs. | |
| Nitroimidazole-triazoles | Human Estrogen Receptor Alpha (hER) | Serves as a linker connecting the nitroimidazole and triazole pharmacophores. | Polar contacts and hydrogen bonds with active site residues like Asp58 and His231. | nih.gov |
| Histamine H3/Sigma-1 Antagonists | H3 and σ1 Receptors | The piperazine ring is a key structural element for dual receptor affinity. The linker length affects H3 affinity. | The basic nitrogen is crucial for receptor interaction. | nih.gov |
Conformational Analysis and Molecular Dynamics
Conformational analysis examines the spatial arrangements of atoms in a molecule, while molecular dynamics (MD) simulations provide insight into the movement of atoms and conformational changes over time. The this compound moiety has several key areas of flexibility: the piperazine ring and the propyl linker.
The piperazine ring typically exists in a stable chair conformation. nih.gov However, the orientation of substituents on the ring (axial vs. equatorial) can influence biological activity. Computational studies of 2-substituted piperazines have shown a preference for the axial conformation, which can orient other functional groups in a specific spatial arrangement that mimics endogenous ligands. nih.gov
The propyl linker provides significant conformational flexibility. d-nb.info MD simulations are used to explore how this flexibility allows a drug molecule to adapt its shape to fit into a binding pocket. nih.gov Simulations of piperazine-containing systems have been used to study their distribution in solution and their interaction with other molecules, highlighting how hydrogen bonding and molecular distribution are influenced by their dynamic behavior. uib.no This inherent plasticity is crucial, as minor modifications to a linker can shift the conformational ensemble, leading to distinct binding modes and improved affinity for a biological target. d-nb.info
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net For derivatives synthesized using this compound, the propyl-piperazine linker is a common subject of SAR investigations.
Key findings from SAR studies on various classes of neurologically active agents include:
Linker Length : The three-carbon (propyl) chain is often optimal for activity in certain drug classes, such as butyrophenone antipsychotics. Shortening, lengthening, or branching this chain typically leads to a decrease in neuroleptic activity. slideshare.net
Piperazine Ring : This ring is often a critical structural element. Replacing it with a different heterocycle, such as a homopiperazine (a seven-membered ring) or a piperidine, can significantly alter the receptor binding profile and selectivity. nih.govnih.gov
Basic Nitrogen : The terminal nitrogen of the methylpiperazine group is typically protonated at physiological pH. This positive charge is often essential for forming an ionic bond with an acidic residue in the target receptor, anchoring the ligand in the binding site.
N-Substituent : The methyl group on the piperazine nitrogen can be modified. Replacing it with other alkyl or aryl groups can modulate potency, receptor selectivity, and pharmacokinetic properties. researchgate.net
| Structural Modification | Observation | Drug Class Example | Reference |
|---|---|---|---|
| Varying alkyl linker length | A three-carbon (propyl) chain is often optimal for maximum activity. | Flurobutyrophenone Antipsychotics | slideshare.net |
| Replacing piperazine with piperidine | Can shift affinity from H3/σ1 dual activity to more selective σ1 activity. | H3/σ1 Receptor Ligands | nih.gov |
| Replacing piperazine with homopiperazine | Alters the binding affinity profile at dopamine and serotonin receptor subtypes. | Haloperidol Analogs | nih.gov |
| Modifying the N-substituent on piperazine | Influences potency, selectivity, and pharmacokinetic properties. | General Piperazine Derivatives | researchgate.net |
Theoretical Prediction of Molecular Descriptors Relevant to Reactivity
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that correlate chemical structure with biological activity. mdpi.comresearchgate.net
For piperazine derivatives, QSAR studies have identified several key descriptors that are relevant to their reactivity and biological function. These descriptors fall into several categories:
Electronic Descriptors : These relate to the electron distribution in the molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω). mdpi.com A lower ELUMO can indicate greater ease of accepting electrons, which can be important for certain receptor interactions.
Topological Descriptors : These describe the connectivity and shape of the molecule. Examples include the Topological Polar Surface Area (PSA) and various molecular connectivity indices. mdpi.comresearchgate.net PSA is particularly important for predicting a drug's absorption and brain penetration.
Physicochemical Descriptors : These relate to bulk properties. Molar refractivity (MR) and the logarithm of the aqueous solubility (Log S) are common examples that influence how a molecule interacts with its environment and its pharmacokinetic profile. mdpi.com
In the context of this compound itself, descriptors relevant to its reactivity in nucleophilic substitution would include the partial atomic charge on the carbon bonded to bromine (indicating its electrophilicity) and the charge and orbital energies associated with the nucleophilic nitrogen atoms of the piperazine ring.
| Descriptor | Type | Significance in Biological Activity | Reference |
|---|---|---|---|
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electronic | Correlates with the molecule's ability to accept electrons in interactions. | mdpi.com |
| Electrophilicity Index (ω) | Electronic | Measures the propensity of a species to accept electrons. | mdpi.com |
| Topological Polar Surface Area (PSA) | Topological | Relates to hydrogen bonding potential, membrane permeability, and oral bioavailability. | mdpi.com |
| Molar Refractivity (MR) | Physicochemical | Relates to the volume of the molecule and van der Waals forces. | mdpi.com |
| Molecular Connectivity Indices (e.g., ¹χ, ²χ) | Topological | Describe the degree of branching and complexity of the molecular structure. | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The classical synthesis of 1-(3-bromopropyl)-4-methylpiperazine typically involves the alkylation of 1-methylpiperazine (B117243) with 1,3-dibromopropane. While effective, this method can be associated with challenges such as di-alkylation and the use of hazardous reagents. Future research is poised to explore more efficient, selective, and sustainable synthetic routes.
Modern synthetic methodologies offer promising alternatives. For instance, visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. mdpi.comorganic-chemistry.org The application of such methods could enable the direct coupling of a functionalized propane (B168953) unit with 1-methylpiperazine, potentially avoiding harsh reagents and improving reaction efficiency. Another promising area is the exploration of C-H functionalization reactions, which could allow for the direct attachment of the propyl chain to the piperazine (B1678402) ring, minimizing pre-functionalization steps and improving atom economy. mdpi.com
Continuous flow chemistry presents a further opportunity to enhance the synthesis of this compound. Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. mdpi.com
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|---|
| Classical N-Alkylation | Reaction of 1-methylpiperazine with 1,3-dibromopropane, often in the presence of a base. | Well-established and straightforward. | Optimization of reaction conditions to minimize side products. |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radical intermediates for C-N bond formation. mdpi.com | Mild reaction conditions, high functional group tolerance, potential for novel bond disconnections. | Development of suitable photocatalysts and reaction partners. |
| C-H Functionalization | Directly converts a C-H bond on a propane precursor to a C-N bond with the piperazine nitrogen. mdpi.com | Increased atom economy, reduced number of synthetic steps. | Discovery of selective catalysts for the desired C-H bond. |
| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream within a reactor. mdpi.com | Enhanced safety, improved heat and mass transfer, easier scale-up. | Adaptation of existing synthetic methods to a flow-based system. |
Advanced Applications in Chemical Biology
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The compound this compound serves as an excellent starting point for the development of sophisticated tools for chemical biology. The reactive bromo-handle allows for the straightforward attachment of various functional moieties, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.
Future research could focus on synthesizing derivatives of this compound to create molecular probes for studying biological systems. For example, by conjugating it to a known pharmacophore, researchers could develop targeted probes to visualize and track drug-receptor interactions in living cells. Furthermore, its derivatives could be employed in the synthesis of novel bioactive compounds, including potential antimicrobial or anticancer agents. nih.gov The development of piperazine-based antimicrobial polymers is an emerging field where this compound could serve as a key monomer. rsc.org
| Application Area | Description | Example Derivative | Research Goal |
|---|---|---|---|
| Molecular Probes | Derivatives designed to study biological processes. | Fluorescently-labeled 1-(3-propyl)-4-methylpiperazine derivatives. | Imaging and tracking of biological targets. |
| Drug Discovery | Use as a scaffold for the synthesis of new therapeutic agents. mdpi.comsmolecule.com | Coupling with various aromatic and heterocyclic moieties. | Identification of new drug candidates with improved efficacy. |
| Activity-Based Probes | Probes that covalently bind to active enzyme sites. | Derivatives with electrophilic "warheads". | Profiling enzyme activity in complex biological samples. |
Development of New Functional Materials
The unique chemical properties of the piperazine ring make it an attractive component for the design of novel functional materials. ed.ac.uk The bifunctional nature of this compound (a tertiary amine and an alkyl bromide) allows it to be incorporated into polymeric structures or onto surfaces.
Emerging research could explore its use as a monomer in polymerization reactions to create functional polymers with applications in areas such as gas separation, catalysis, or drug delivery. rsc.org For instance, polymers containing the 1-methylpiperazine moiety may exhibit interesting pH-responsive or metal-chelating properties. Additionally, it could be used to functionalize surfaces, such as silica (B1680970) or graphene oxide, to create new stationary phases for chromatography or heterogeneous catalysts. researchgate.net The development of such materials is a key driver for technological progress in various fields. ed.ac.uk
| Material Type | Method of Incorporation | Potential Application | Key Properties |
|---|---|---|---|
| Functional Polymers | Used as a monomer or a post-polymerization modification agent. rsc.org | pH-responsive hydrogels, antimicrobial coatings. rsc.org | Basicity of the piperazine nitrogen, biocompatibility. |
| Modified Surfaces | Grafting onto surfaces like silica, graphene, or nanoparticles. researchgate.net | Heterogeneous catalysts, specialized adsorbents. | Lewis basicity, potential for further functionalization. |
| Porous Materials | As a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). | Gas storage and separation, sensing. ed.ac.uk | Defined pore structure and chemical environment. |
Q & A
Q. What are the established synthetic routes for 1-(3-Bromopropyl)-4-methylpiperazine, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis of this compound can be adapted from piperazine alkylation protocols. A common approach involves:
- Step 1: Reacting 4-methylpiperazine with 1,3-dibromopropane in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux.
- Step 2: Optimizing stoichiometry (e.g., 1.2:1 molar ratio of dibromopropane to piperazine) to minimize di-substitution byproducts.
- Step 3: Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .
Critical factors include:
Q. How is this compound characterized for structural confirmation?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy:
- Elemental Analysis: Match calculated vs. experimental C, H, N percentages (e.g., C: 45.2%, H: 7.1%, N: 11.8%) .
- IR Spectroscopy: Absorption bands at 650–750 cm⁻¹ (C-Br stretch) and 2800–2900 cm⁻¹ (aliphatic C-H) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during alkylation to avoid N,N-di-substitution byproducts?
Methodological Answer: Regioselectivity challenges arise due to the reactivity of secondary amines. Strategies include:
- Slow Addition of Electrophile: Gradual introduction of 1,3-dibromopropane to favor mono-alkylation.
- Steric Hindrance Utilization: Bulky counterions (e.g., tetrabutylammonium bromide) or solvents (e.g., DMF) to shield one nitrogen site .
- Protection/Deprotection: Temporarily protecting one piperazine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by deprotection post-alkylation .
Q. What computational tools are effective for predicting reactivity and retrosynthesis pathways for this compound?
Methodological Answer:
- Retrosynthesis AI Platforms: Tools like Pistachio or Reaxys propose pathways using known reactions. For example:
- DFT Calculations: Predict transition states for alkylation steps, optimizing energy barriers via Gaussian or ORCA software.
- Solvent Effect Modeling: COSMO-RS simulations to select solvents enhancing nucleophilicity of the piperazine nitrogen .
Q. How should researchers address discrepancies in elemental analysis or spectral data during characterization?
Methodological Answer:
- Elemental Analysis Discrepancies:
- Spectral Anomalies:
Q. What are the potential applications of this compound in medicinal chemistry research?
Methodological Answer: While direct studies are limited, analogous piperazines suggest:
- Drug Discovery: As a precursor for dopamine receptor ligands (e.g., functionalization via Suzuki coupling for D3-selective agents) .
- Antimicrobial Agents: Incorporation into triazole-linked derivatives via CuAAC click chemistry (see for similar protocols).
- Kinase Inhibitors: The bromopropyl group enables conjugation to pharmacophores targeting ATP-binding pockets .
Q. What strategies mitigate decomposition of the bromopropyl group during long-term storage?
Methodological Answer:
- Storage Conditions:
- Temperature: –20°C in amber vials to prevent light-induced degradation.
- Solvent: Dissolve in anhydrous DMSO or ethanol (1 mM) to avoid hydrolysis.
- Stabilizers: Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Regular QC Checks: Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) every 3 months .
Q. How can synthetic scalability be achieved without compromising purity?
Methodological Answer:
- Process Optimization:
- Quality Control:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
